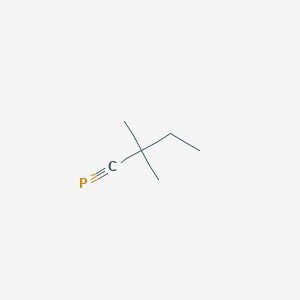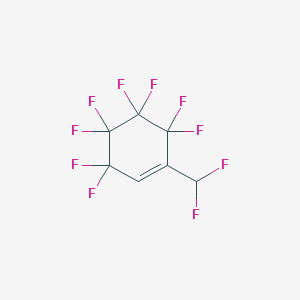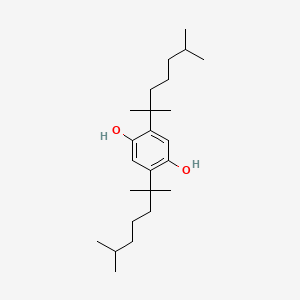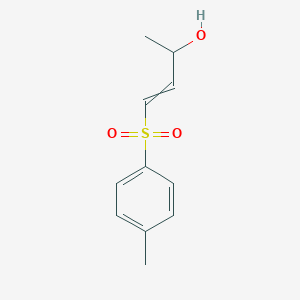
1,1,3,3,4-Pentafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₅F₅. It is a member of the hydrofluorocarbon (HFC) family, which are compounds that contain hydrogen, fluorine, and carbon atoms. These compounds are known for their stability and low reactivity, making them useful in various industrial applications. This compound is particularly noted for its use as a blowing agent in the production of polyurethane foams and as a solvent in degreasing applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1,1,3,3,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,3,3,4-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst. The reaction typically occurs in a liquid-phase fluorination reactor with both low-temperature and high-temperature reaction zones. The reaction conditions include:
Molar ratio of HF to 1,1,3,3,4-pentachlorobutane: 6-15:1
Reaction pressure: 1.0-1.5 MPa
Low-temperature reaction zone temperature: 60-90°C
High-temperature reaction zone temperature: 90-140°C
Catalysts: Antimony pentachloride or tin tetrachloride.
Industrial Production Methods:
The industrial production of this compound follows a similar process to the synthetic route described above. The use of a liquid-phase fluorination reactor allows for efficient production, with the reaction conditions optimized to maximize yield and minimize by-products. The process involves the continuous feeding of 1,1,3,3,4-pentachlorobutane and HF into the reactor, with the product being separated and purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
1,1,3,3,4-Pentafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include:
Nucleophilic substitution: Where a nucleophile replaces one of the fluorine atoms.
Electrophilic substitution: Where an electrophile replaces one of the hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically under basic conditions.
Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid), typically under acidic conditions.
Major Products:
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can produce 1,1,3,3,4-tetrafluorobutane, while electrophilic substitution with chlorine can produce 1,1,3,3,4-pentafluorochlorobutane .
Wissenschaftliche Forschungsanwendungen
1,1,3,3,4-Pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions due to its stability and low reactivity.
Biology: Employed in the study of biological membranes and proteins, as it can interact with hydrophobic regions.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Widely used as a blowing agent in the production of rigid polyurethane foams, which are used for insulation purposes. .
Wirkmechanismus
The mechanism of action of 1,1,3,3,4-Pentafluorobutane involves its interaction with various molecular targets and pathways. Due to its fluorinated nature, it can interact with hydrophobic regions of molecules, such as the lipid bilayers of cell membranes. This interaction can affect the fluidity and permeability of the membranes, potentially influencing cellular processes. Additionally, its stability and low reactivity make it suitable for use in environments where minimal chemical interaction is desired .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3-Pentafluorobutane (R365mfc): Another fluorinated hydrocarbon with similar applications in the production of polyurethane foams and as a solvent.
1,1,1,2,3,3,3-Heptafluoropropane (R227ea): Used in combination with 1,1,1,3,3-Pentafluorobutane in the production of liquid foaming agents.
1,1,1,2-Tetrafluoroethane (R134a): Commonly used as a refrigerant and in the production of foams.
Uniqueness:
1,1,3,3,4-Pentafluorobutane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its stability, low reactivity, and ability to interact with hydrophobic regions make it particularly useful in applications where minimal chemical interaction is desired. Additionally, its use as a blowing agent in the production of rigid polyurethane foams highlights its importance in the insulation industry .
Eigenschaften
CAS-Nummer |
119450-76-9 |
|---|---|
Molekularformel |
C4H5F5 |
Molekulargewicht |
148.07 g/mol |
IUPAC-Name |
1,1,3,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-2-4(8,9)1-3(6)7/h3H,1-2H2 |
InChI-Schlüssel |
DEEBFTHNPFJLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)C(CF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)


![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)

![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


